Lipophilicity Shift versus 4-Chlorophenyl Analog Drives Permeability and Solubility Trade-off
The target compound (4-fluorophenyl) exhibits a computed XLogP3 of 5.4, whereas the direct 4-chlorophenyl analog (CAS 887896-15-3) shows a significantly higher XLogP3 of 5.9 [1][2]. This 0.5 log unit reduction in lipophilicity corresponds to an approximately 3.2-fold lower predicted octanol-water partition coefficient, which is expected to improve aqueous solubility and reduce non-specific protein binding while retaining sufficient membrane permeability for intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.4 |
| Comparator Or Baseline | 3-(5-bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide: 5.9 |
| Quantified Difference | ΔXLogP3 = -0.5 (target is less lipophilic by 0.5 log units; ~3.2-fold lower partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2026 release) |
Why This Matters
Lower lipophilicity often correlates with reduced metabolic lability and improved pharmacokinetic profile, making the 4-fluorophenyl derivative preferable for cellular assays and in vivo studies where excessive logD compromises solubility or increases off-target partitioning.
- [1] PubChem Compound Summary for CID 16814608, 3-(5-Bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 16814747, 3-(5-Bromofuran-2-carboxamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide. National Center for Biotechnology Information (2026). View Source
